1-Bromo-2,4-dimethylcyclohexane
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Overview
Description
1-Bromo-2,4-dimethylcyclohexane is an organic compound with the molecular formula C8H15Br It is a derivative of cyclohexane, where two methyl groups are substituted at the 2nd and 4th positions, and a bromine atom is substituted at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2,4-dimethylcyclohexane can be synthesized through the bromination of 2,4-dimethylcyclohexane. The reaction typically involves the use of bromine (Br2) in the presence of a solvent like carbon tetrachloride (CCl4). The reaction proceeds via a free radical mechanism, where the bromine molecule dissociates into bromine radicals under the influence of light or heat, leading to the substitution of a hydrogen atom by a bromine atom at the 1st position of the cyclohexane ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2,4-dimethylcyclohexane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions (SN1 and SN2) where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines.
Elimination Reactions: Under strong basic conditions, it can undergo elimination reactions (E2) to form alkenes.
Oxidation and Reduction: Although less common, it can be involved in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) are commonly used.
Elimination: Strong bases like potassium tert-butoxide (t-BuOK) or sodium ethoxide (NaOEt) are used.
Oxidation and Reduction: Reagents like potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction.
Major Products:
Substitution: Products like 2,4-dimethylcyclohexanol, 2,4-dimethylcyclohexanenitrile, or 2,4-dimethylcyclohexylamine.
Elimination: Formation of 2,4-dimethylcyclohexene.
Scientific Research Applications
1-Bromo-2,4-dimethylcyclohexane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and kinetics.
Biology: It can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Its derivatives are explored for potential therapeutic applications, including as precursors to drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-Bromo-2,4-dimethylcyclohexane in chemical reactions involves the formation of reactive intermediates such as carbocations, carbanions, or free radicals, depending on the reaction conditions. These intermediates then undergo further transformations to yield the final products. The molecular targets and pathways involved are specific to the type of reaction and the reagents used.
Comparison with Similar Compounds
- 1-Bromo-3,5-dimethylcyclohexane
- 1-Bromo-2,6-dimethylcyclohexane
- 1-Bromo-4-methylcyclohexane
Comparison: 1-Bromo-2,4-dimethylcyclohexane is unique due to the specific positioning of the bromine and methyl groups, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different steric and electronic effects, leading to variations in reaction rates and product distributions.
Properties
IUPAC Name |
1-bromo-2,4-dimethylcyclohexane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15Br/c1-6-3-4-8(9)7(2)5-6/h6-8H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTMLRRPKMREHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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